Cyclopentyl 4-hydroxybenzoate

Description

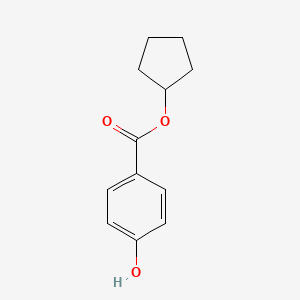

Cyclopentyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid, where the hydroxyl group of the carboxylic acid is substituted with a cyclopentyl moiety. Structurally, it consists of a benzene ring with hydroxyl (-OH) and ester (-O-CO-O-cyclopentyl) groups at the para position (Figure 1). Parabens are widely used as preservatives due to antimicrobial activity, though steric and electronic effects of the ester group significantly influence their functionality and metabolic fate .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.241 |

IUPAC Name |

cyclopentyl 4-hydroxybenzoate |

InChI |

InChI=1S/C12H14O3/c13-10-7-5-9(6-8-10)12(14)15-11-3-1-2-4-11/h5-8,11,13H,1-4H2 |

InChI Key |

ABBAWHKKORANOZ-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)OC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Cyclopentyl 4-hydroxybenzoate belongs to a class of alkyl/aryl esters of 4-hydroxybenzoic acid. Key comparisons with linear-chain parabens (e.g., methyl, butyl) and cyclic analogs are summarized in Table 1.

Table 1: Physicochemical Properties of Selected 4-Hydroxybenzoate Esters

*logP: Partition coefficient (octanol/water), indicating lipophilicity.

Key Observations:

- Lipophilicity : this compound’s cyclic structure increases logP compared to linear-chain analogs (e.g., butyl), suggesting higher membrane permeability but lower water solubility .

- Steric Effects : The bulky cyclopentyl group may hinder enzymatic binding or microbial uptake compared to smaller esters like methyl or ethyl .

Enzymatic Interactions and Metabolism

Enzyme specificity studies on 4-hydroxybenzoate 1-hydroxylase from Candida parapsilosis reveal critical insights into how substituents on the aromatic ring affect catalytic activity (Table 2) .

Table 2: Catalytic Efficiency of 4-Hydroxybenzoate Derivatives

Key Findings:

- Substituent Position : Meta-substituted derivatives (e.g., 3-hydroxybenzoate) show negligible activity due to improper hydroxylation alignment .

- Bulkier Esters : Larger substituents (e.g., cyclopentyl) likely reduce binding affinity (higher Km) and promote uncoupling, where NADH oxidation produces H₂O₂ instead of hydroxylated products .

Q & A

Q. What are the established synthetic routes for Cyclopentyl 4-Hydroxybenzoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of 4-hydroxybenzoic acid with cyclopentanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key variables include:

- Temperature: Reactions often proceed at 80–120°C to balance reaction rate and side-product formation.

- Solvent choice: Toluene or xylene is preferred for azeotropic removal of water, improving yield .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is used to achieve >97% purity .

Methodological validation via NMR and HPLC is critical to confirm structural integrity .

Q. How can this compound be quantified in complex matrices (e.g., biological fluids)?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. Sample preparation involves:

- Extraction: Liquid-liquid extraction with ethyl acetate or solid-phase extraction (C18 cartridges) .

- Calibration: Standard curves (0.1–100 µg/mL) in matched matrices (e.g., plasma) ensure accuracy. Interference from endogenous 4-hydroxybenzoate derivatives must be ruled out via spiked recovery tests .

Advanced Research Questions

Q. What enzymatic pathways interact with this compound, and how does structural modification affect metabolic stability?

4-Hydroxybenzoate 1-hydroxylase, a flavoprotein monooxygenase, hydroxylates the aromatic ring of 4-hydroxybenzoate derivatives. This compound’s bulky cyclopentyl group may sterically hinder enzyme binding, reducing catalytic efficiency (analogous to 4-aminobenzoate, which shows 65% uncoupling in hydroxylation ). Advanced studies should:

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- pH Stability: Hydrolysis of the ester bond is pH-dependent. At pH < 3 or > 8, degradation accelerates (half-life < 24 hours at 25°C). Buffered solutions (pH 5–7) show minimal degradation over 30 days .

- Thermal Stability: Melting point (~96–98°C, extrapolated from propyl derivatives ) and thermal gravimetric analysis (TGA) data are essential for storage guidelines. Store at 0–6°C in inert atmospheres to prevent oxidation .

Q. What analytical challenges arise when distinguishing this compound from structurally similar parabens in multicomponent systems?

Co-elution with methyl-, ethyl-, or propyl-parabens in HPLC necessitates:

- Chromatographic optimization: Use gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) to resolve peaks .

- Mass spectrometry (LC-MS/MS): MRM transitions (e.g., m/z 221 → 121 for cyclopentyl ester) enhance specificity .

Contradictions and Methodological Gaps

Q. Why do studies report conflicting data on the antimicrobial efficacy of this compound compared to other parabens?

Discrepancies arise from:

- Test organisms: Gram-negative bacteria (e.g., E. coli) show higher resistance due to outer membrane permeability barriers .

- Solubility limitations: The cyclopentyl ester’s lower water solubility reduces bioavailability in aqueous assays. Use surfactant-stabilized emulsions (e.g., Tween-80) for consistent results .

Q. How can researchers validate the absence of toxic degradants in long-term stability studies?

- Forced degradation: Expose the compound to heat (40°C), light (UV, 254 nm), and oxidizers (H2O2).

- LC-HRMS: Screen for degradants (e.g., 4-hydroxybenzoic acid, cyclopentanol) and assess genotoxicity via Ames tests .

Methodological Recommendations

Q. What protocols are recommended for synthesizing isotopically labeled this compound for tracer studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.